

What is the primary target of YM-201636?

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An in-depth analysis of **YM-201636**, a potent and selective small-molecule inhibitor, reveals its primary molecular target to be the lipid kinase PIKfyve. This enzyme is critical in the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid involved in regulating endomembrane trafficking.[1][2][3][4] This technical guide provides a comprehensive overview of **YM-201636**, its target, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers and professionals in drug development.

Quantitative Data Summary

The inhibitory activity of **YM-201636** has been quantified in various assays, demonstrating its potency and selectivity for PIKfyve.

Table 1: In Vitro Kinase Inhibitory Activity of YM-201636



Target Kinase	IC50 Value	Notes	
PIKfyve (mammalian)	33 nM	Primary Target[1][2][3][4]	
p110α (Class IA PI3K)	3 μΜ	Approximately 100-fold less potent than against PIKfyve.[1]	
Fab1 (yeast orthologue of PIKfyve)	>5 μM	Insensitive to YM-201636, a key finding for target validation experiments.[1][3]	
Type Iα PtdInsP Kinase	>2 μM	[3][4]	
Type IIy PtdInsP Kinase	Not inhibited at 10 μM	[3][4]	

Table 2: Cellular and Functional Activity of YM-201636

Cellular Effect	Effective Concentration <i>I</i> IC50	Cell Type / System	Notes
PtdIns(3,5)P2 Production	80% inhibition at 800 nM	NIH3T3 cells	Demonstrates in-cell target engagement.[1] [2]
Endosomal Vesiculation (Phenotype)	A50 of ~400 nM	NIH3T3 cells	A characteristic cellular phenotype of PIKfyve inhibition.[1]
Insulin-activated 2- deoxyglucose uptake	IC50 of 54 nM	3T3L1 adipocytes	[2][3]
Retroviral Budding	80% reduction at 800 nM	Moloney leukemia virus-expressing cells	Highlights a functional consequence of PIKfyve inhibition.[2]

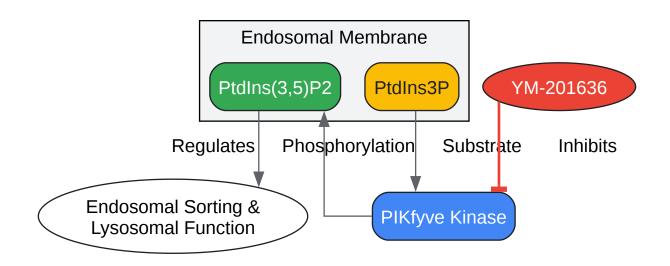
Mechanism of Action and Signaling Pathway



YM-201636 exerts its effects by directly inhibiting the catalytic activity of PIKfyve. PIKfyve is a phosphoinositide kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) on the 5' position of the inositol ring to generate PtdIns(3,5)P2.[6] This lipid is crucial for the regulation of endosomal and lysosomal homeostasis.

Inhibition of PIKfyve by **YM-201636** leads to a rapid depletion of cellular PtdIns(3,5)P2 levels. [1] This disruption has several downstream consequences, including:

- Defective Endosomal Sorting: Inhibition of the PIKfyve pathway leads to the accumulation of enlarged late endosomal compartments.[1][7]
- Impaired Autophagy: **YM-201636** treatment can increase the levels of the autophagosomal marker LC3-II, suggesting alterations in the autophagic process.[8][9]
- Blockade of Retroviral Egress: The budding of certain retroviruses, which relies on the endosomal sorting machinery, is significantly impaired.[1][2]
- Neuronal Effects: In neurons, PIKfyve inhibition can lead to vacuolation of endolysosomal membranes and apoptosis-independent cell death.[8]



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Caption: PIKfyve signaling pathway and the inhibitory action of **YM-201636**.

Experimental Protocols



The identification and validation of PIKfyve as the primary target of **YM-201636** involved several key experiments.

In Vitro Lipid Kinase Assay

This assay directly measures the ability of **YM-201636** to inhibit the enzymatic activity of purified PIKfyve.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of YM-201636 against PIKfyve and other lipid kinases.
- Methodology:
 - Purified recombinant PIKfyve enzyme is incubated with its lipid substrate, phosphatidylinositol 3-phosphate (PtdIns3P).
 - The reaction is initiated by the addition of [γ -32P]ATP and a magnesium chloride (MgCl₂) buffer.
 - Varying concentrations of YM-201636 are added to the reaction mixtures.
 - The reaction is allowed to proceed for a set time at 37°C and then stopped.
 - Lipids are extracted and separated using thin-layer chromatography (TLC).
 - The production of radiolabeled PtdIns(3,5)P2 is quantified by autoradiography and scintillation counting.
 - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]





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Caption: Workflow for the in vitro lipid kinase assay to determine IC50 values.

Target Validation via siRNA Knockdown

This experiment confirms that the cellular phenotype observed with **YM-201636** treatment is specifically due to the inhibition of PIKfyve.



- Objective: To compare the cellular phenotype of YM-201636 treatment with that of genetic knockdown of PIKfyve.
- Methodology:
 - Cultured cells (e.g., NIH3T3) are transfected with short interfering RNA (siRNA) specifically targeting PIKfyve mRNA. A non-targeting control siRNA is used in a parallel culture.
 - Cells are incubated for a period (e.g., 48-72 hours) to allow for the depletion of the PIKfyve protein.
 - A separate set of cells is treated with YM-201636 (e.g., 800 nM).
 - All cell groups are observed using phase-contrast microscopy.
 - The phenotype, specifically the formation of large cytoplasmic vacuoles or vesicles, is compared between the PIKfyve siRNA-treated cells and the YM-201636-treated cells. A similar phenotype strongly indicates that PIKfyve is the relevant target of the compound.[1]
 [7]

Rescue Experiment with Yeast Orthologue (Fab1)

This experiment provides further evidence for the specificity of **YM-201636** for mammalian PIKfyve.

- Objective: To demonstrate that the effects of YM-201636 can be rescued by expressing a drug-insensitive orthologue of PIKfyve.
- Methodology:
 - As established in in vitro assays, the yeast orthologue of PIKfyve, Fab1, is insensitive to YM-201636.[1]
 - Mammalian cells (e.g., NIH3T3) are transfected with a plasmid to express GFP-tagged
 Fab1. Control cells are transfected with a GFP-only plasmid.



- Both sets of transfected cells are then treated with a high concentration of YM-201636 (e.g., 800 nM for 2 hours).
- The formation of the characteristic swollen vesicle phenotype is quantified in both cell populations.
- A significant reduction in the number and size of vesicles in the Fab1-expressing cells compared to the control cells indicates that Fab1 can functionally compensate for the inhibited mammalian PIKfyve, confirming the target's specificity.[1][7]

Caption: Logical workflow for the validation of PIKfyve as the target of **YM-201636**.

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